5-bromo-2-chloro-3-fluoropyridin-4-amine
Description
Properties
CAS No. |
2091872-93-2 |
|---|---|
Molecular Formula |
C5H3BrClFN2 |
Molecular Weight |
225.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of Pyridine Precursors
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| NBS Equivalents | 1.05–1.10 eq | 87–92 | 95–98 |
| Temperature | 0–5°C | 89 | 97 |
| Solvent | CH2Cl2 | 91 | 96 |
Fluorination and Chlorination Dynamics
Palladium-Catalyzed Amination Approaches
Chemoselective Coupling Reactions
Pd2(dba)3/Xantphos catalytic systems enable selective amination at the 5-bromo position even in the presence of other halogens. Under these conditions, primary anilines and secondary amines react preferentially with the bromide moiety, achieving yields of 82–89%. Remarkably, omitting palladium catalysts reverses selectivity, favoring substitution at the 2-chloro position (neat conditions, 110°C), though this pathway produces mixed regioisomers.
Table 2: Palladium vs. Neat Condition Outcomes
| Condition | Target Product Yield | Byproduct Yield |
|---|---|---|
| Pd2(dba)3/Xantphos | 89% | <5% |
| Neat, 110°C | 23% | 68% |
Amine Protection-Deprotection Sequences
Introducing the 4-amine group early in the synthesis necessitates protection during subsequent halogenation. tert-Butoxycarbonyl (Boc) groups are preferred due to their stability under acidic halogenation conditions. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the amine functionality without affecting halogen substituents.
Microwave-Assisted Synthetic Innovations
Accelerated Reaction Kinetics
Microwave irradiation at 170°C in 1-methyl-2-pyrrolidone (NMP) reduces reaction times for SNAr fluorination from 12 hours to 45 minutes. This method enhances yields to 99% by minimizing thermal decomposition pathways.
Solvent and Base Optimization
The choice of base significantly impacts fluorination efficiency. Sodium hydride (NaH) in DMF facilitates deprotonation of the pyridine nitrogen, increasing ring activation for SNAr reactions. Conversely, weaker bases like K2CO3 result in incomplete conversion (<60%).
Table 3: Base Selection for Fluorination
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 99 |
| K2CO3 | DMF | 25 | 58 |
| CsF | DMSO | 120 | 76 |
Industrial Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium fluoride, and other nucleophiles under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Coupling Products:
Reduction Products: Amines and other reduced compounds.
Scientific Research Applications
5-Bromo-2-chloro-3-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-3-fluoropyridin-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms can enhance its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s reactivity, solubility, and biological activity are influenced by halogen placement and functional groups. Below is a comparative analysis with structurally related pyridine and pyrimidine derivatives:
Crystallographic Differences
- Target Compound : Forms 2D networks via N–H···N bonds, promoting stability in acetonitrile .
- 4,6-Dichloro-5-methoxypyrimidine : Exhibits 3D frameworks via Cl···N interactions (3.09–3.10 Å), suggesting stronger halogen bonding .
- 5-Bromo-3-fluoropyridin-2-amine : Lacks extended hydrogen bonding due to fewer substituents, resulting in lower melting points .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-chloro-3-fluoropyridin-4-amine, and how can reaction conditions be optimized?
- Methodology : A common approach involves nitro-group reduction followed by halogenation. For example, 5-bromo-2-chloro-4-nitropyrimidine can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid at 273 K, followed by neutralization, extraction with ethyl acetate, and recrystallization from acetonitrile (yield: ~90%) . Optimization includes controlling temperature during reduction to minimize side reactions and using inert atmospheres for moisture-sensitive intermediates.
Q. How should researchers purify this compound to achieve high purity?
- Methodology : Recrystallization from polar aprotic solvents like acetonitrile is effective, as demonstrated for structurally similar pyrimidine derivatives . For trace impurities, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) can be employed. Purity should be verified via HPLC (>98%) or GC-MS.
Q. What safety precautions are critical when handling halogenated pyridine derivatives like this compound?
- Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with sodium bicarbonate and adsorb with inert material. Store in airtight containers under inert gas (e.g., argon) at 2–8°C . Emergency protocols for eye contact include flushing with water for 15 minutes and seeking medical attention.
Advanced Research Questions
Q. How can crystallography resolve structural ambiguities in halogenated pyridine derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and supramolecular interactions. For example, SCXRD of 5-bromo-2-chloropyrimidin-4-amine showed a planar pyrimidine ring (r.m.s. deviation: 0.087 Å) and N–H···N hydrogen bonds forming 2D networks . Pair SCXRD with DFT calculations to validate electronic properties and predict reactivity.
Q. How do functional group substitutions impact biological activity in analogs of this compound?
- Analysis : Comparative studies of analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine vs. 5-bromo-2-chloro derivatives) show that electron-withdrawing groups (e.g., –CF₃) enhance binding to hydrophobic enzyme pockets, while chloro/bromo substituents influence steric hindrance . Use similarity indices (e.g., Tanimoto coefficients) to prioritize analogs for SAR studies .
Q. How can contradictory biological activity data in structurally similar compounds be resolved?
- Strategy : Systematically vary substituents (e.g., replace Cl with F or Br) and assess activity trends. For example, replacing 4-chloro with 4-fluoro in pyridine derivatives altered IC₅₀ values by 2–3 orders of magnitude in kinase inhibition assays . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests).
Q. What advanced techniques characterize hydrogen-bonding networks in crystalline forms of halogenated pyridines?
- Approach : SCXRD combined with Hirshfeld surface analysis quantifies intermolecular interactions. In 5-bromo-2-chloropyrimidin-4-amine, N7–H72···N3 and N7–H71···N1 hydrogen bonds stabilize the crystal lattice . Pair with solid-state NMR to probe dynamic behavior and thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
